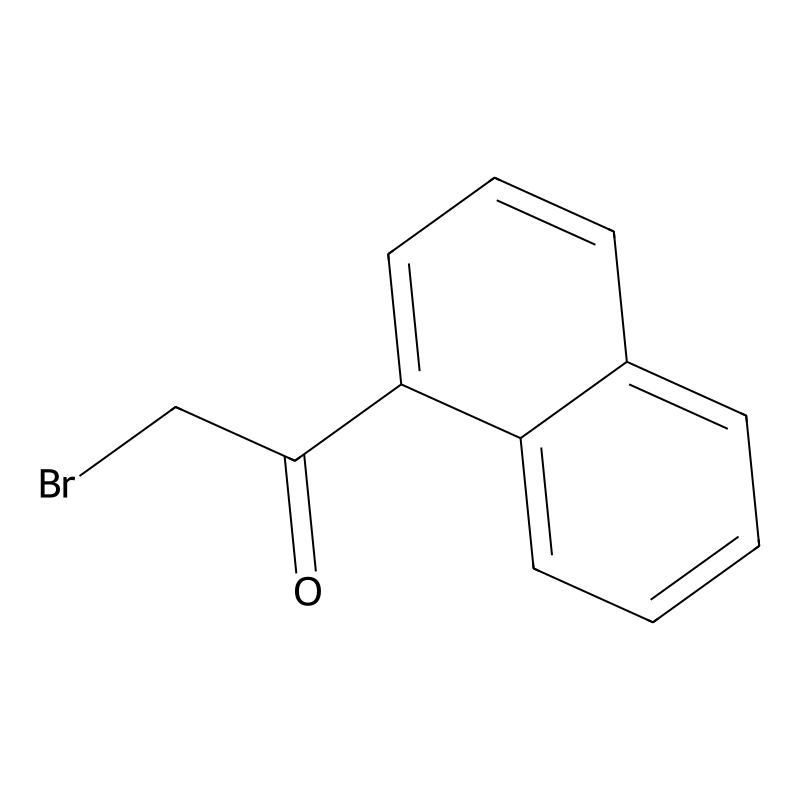

2-Bromo-1-(naphthalen-1-yl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The presence of a ketone group (C=O) and a bromoacetyl group (CH2-CO-Br) makes 2-Bromo-1-(naphthalen-1-yl)ethanone a potential building block for organic synthesis. The bromoacetyl group can participate in nucleophilic substitution reactions, allowing the attachment of various functional groups to the molecule. This could be useful for synthesizing more complex organic molecules with desired properties [].

Medicinal Chemistry

Naphthalene and its derivatives are known for their diverse biological activities []. 2-Bromo-1-(naphthalen-1-yl)ethanone, with its combined functional groups, might hold potential for further investigation in medicinal chemistry. The bromoacetyl moiety has also been explored in the development of new drugs due to its reactivity and ability to interact with biomolecules []. However, specific research on this particular compound's medicinal properties is currently limited.

Material Science

Aromatic ketones like 2-Bromo-1-(naphthalen-1-yl)ethanone can exhibit interesting photophysical properties. They may be studied for their potential applications in optoelectronic devices or organic light-emitting diodes (OLEDs) []. Further research is needed to determine this compound's specific suitability for these applications.

2-Bromo-1-(naphthalen-1-yl)ethanone is an organic compound with the molecular formula C₁₂H₉BrO. It features a bromine atom attached to a carbon adjacent to a naphthalene moiety, specifically at the 2-position of the ethanone structure. This compound appears as a brownish liquid with a boiling point of approximately 348.5°C and exhibits chemical properties typical of brominated aromatic ketones, including reactivity in electrophilic substitution reactions and potential applications in organic synthesis and medicinal chemistry .

There is no current research available on the specific mechanism of action of 2-bromo-1-(naphthalen-1-yl)ethanone.

Due to the limited information on this specific compound, it is advisable to handle it with caution assuming the properties of similar aromatic bromides. Aromatic bromides can irritate the skin, eyes, and respiratory system. [] They may also be slightly flammable. Always consult a safety data sheet (SDS) for specific handling procedures when working with unknown compounds.

The reactivity of 2-bromo-1-(naphthalen-1-yl)ethanone primarily involves electrophilic aromatic substitution due to the presence of the bromine atom, which can facilitate further functionalization. Notably, it can undergo:

- Bromination: Under certain conditions, such as using N-bromosuccinimide in the presence of aluminum oxide, this compound can be brominated at different positions depending on the substrate's electronic characteristics .

- Reduction: The ketone group can be reduced to an alcohol using various reducing agents, which is useful in synthetic pathways for creating alcohol derivatives.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, allowing for the introduction of various functional groups.

Research indicates that 2-bromo-1-(naphthalen-1-yl)ethanone exhibits biological activities that may be relevant in medicinal chemistry. For instance, studies have explored its potential as a biocatalyst in asymmetric reduction reactions, suggesting that it could play a role in synthesizing chiral compounds . Additionally, its structural features may contribute to interactions with biological targets, although specific studies detailing its pharmacological properties remain limited.

Several methods exist for synthesizing 2-bromo-1-(naphthalen-1-yl)ethanone:

- Direct Bromination: The compound can be synthesized by direct bromination of 1-(naphthalen-1-yl)ethanone using cupric bromide as a brominating agent. This method is straightforward and yields good results under controlled conditions.

- Regioselective Monobromination: Utilizing N-bromosuccinimide in combination with active aluminum oxide allows for selective bromination at the alpha position of aralkyl ketones, including this compound. This method is advantageous due to high yields and mild reaction conditions .

- Catalytic Cascade Reactions: Advanced synthetic strategies may involve catalytic cascade reactions that allow for the formation of diverse derivatives from simpler starting materials .

2-Bromo-1-(naphthalen-1-yl)ethanone finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing naphthalene derivatives.

- Pharmaceuticals: Its potential biological activity makes it a candidate for further research in drug development.

- Material Science: The compound may also be explored for use in developing new materials with specific electronic or optical properties.

Several compounds share structural similarities with 2-bromo-1-(naphthalen-1-yl)ethanone. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Bromo-1-(phenyl)ethanone | Aromatic ketone | Contains a phenyl group instead of naphthalene |

| 2-Bromoacetophenone | Aromatic ketone | Has an acetophenone structure; used in pharmaceuticals |

| 2-Bromo-1-(naphthalen-2-yl)ethanone | Isomeric form | Different naphthalene substitution; may have distinct reactivity |

| 4-Bromoacetophenone | Aromatic ketone | Bromine located at para position; different reactivity profile |

The uniqueness of 2-bromo-1-(naphthalen-1-yl)ethanone lies in its specific substitution pattern on the naphthalene ring and its potential biological activities, setting it apart from other similar compounds that may not exhibit the same level of reactivity or biological relevance.

Conventional Bromination Approaches

The synthesis of 2-Bromo-1-(naphthalen-1-yl)ethanone relies primarily on conventional bromination methodologies that target the alpha position of ketones through enol-mediated mechanisms [22] [23]. The fundamental approach involves the acid-catalyzed bromination of 1-(naphthalen-1-yl)ethanone, where the ketone undergoes keto-enol tautomerization to form a nucleophilic enol intermediate that subsequently reacts with electrophilic bromine species [22] [25].

The most widely employed conventional method utilizes molecular bromine in acetic acid solvent, operating at temperatures ranging from 25 to 77 degrees Celsius with reaction times extending from 2 to 48 hours [22] [29]. This approach typically achieves yields between 70 and 95 percent with moderate selectivity for monosubstitution at the alpha position [22]. The mechanism proceeds through protonation of the carbonyl oxygen by the acid catalyst, followed by deprotonation of the alpha-carbon to generate the enol tautomer [22] [23]. The nucleophilic enol carbon then attacks the electrophilic bromine molecule, resulting in formation of the carbon-bromine bond and subsequent deprotonation to yield the alpha-bromo ketone product [22] [29].

An alternative conventional approach employs N-bromosuccinimide as the brominating agent in the presence of acid catalysts [30]. This method operates under milder conditions, typically at temperatures between 25 and 40 degrees Celsius with reaction times of 1 to 24 hours, achieving yields in the range of 60 to 90 percent [30]. The N-bromosuccinimide system offers improved selectivity compared to molecular bromine due to the controlled release of electrophilic bromine species [30].

The bromine plus hydrogen bromide system with acid catalysts represents another conventional methodology, operating at temperatures from 25 to 65 degrees Celsius over 18 to 24 hours [22]. This approach demonstrates high selectivity and yields ranging from 85 to 99 percent, making it particularly suitable for applications requiring high product purity [22] [25].

| Method | Temperature (°C) | Reaction Time | Typical Yield (%) | Selectivity |

|---|---|---|---|---|

| Molecular bromine + acetic acid | 25-77 | 2-48 h | 70-95 | Moderate |

| N-bromosuccinimide + acid | 25-40 | 1-24 h | 60-90 | Good |

| Bromine + hydrogen bromide/acid catalyst | 25-65 | 18-24 h | 85-99 | High |

| Molecular bromine + carbon tetrachloride | -30 to 77 | 2.5-48 h | 80-92 | Variable |

| Bromine + dichloromethane | -30 to 25 | 1-48 h | 70-90 | Good |

Alternative Synthetic Pathways

Contemporary synthetic approaches for 2-Bromo-1-(naphthalen-1-yl)ethanone have evolved beyond traditional bromination methods to incorporate electrochemical, photochemical, and catalytic strategies that offer enhanced selectivity and operational advantages [8] [9] [10]. These alternative pathways address limitations inherent in conventional bromination approaches while providing access to improved reaction control and environmental compatibility.

Electrochemical bromination represents a significant advancement in synthetic methodology, utilizing sodium bromide as the bromine source through anodic oxidation processes [8] [10]. This approach operates under mild conditions at temperatures between 25 and 30 degrees Celsius, achieving yields in the range of 80 to 95 percent [8]. The electrochemical method offers scalability advantages and eliminates the need for hazardous liquid bromine while providing precise control over bromine generation rates [8] [10].

Two-phase electrochemical systems have been developed for selective bromination of aromatic ketones, employing aqueous sodium bromide solutions as the upper phase and organic substrates dissolved in chloroform as the lower phase [10]. This methodology achieves controlled selectivity through spatial separation of reactants and products, with yields ranging from 75 to 90 percent at temperatures between 25 and 40 degrees Celsius [10].

Photochemical bromination pathways utilize ultraviolet irradiation to facilitate bromine-bromine bond cleavage, enabling radical-mediated bromination under mild conditions [12] [14]. These methods operate at temperatures from 10 to 25 degrees Celsius with high efficiency and short reaction times, typically achieving yields between 85 and 95 percent [12]. The photochemical approach offers advantages in terms of reaction rate and energy efficiency compared to thermal methods [14].

Ionic liquid-catalyzed bromination systems employ catalytic amounts of ionic liquids to promote aerobic bromination with controllable chemoselectivity [9]. These systems utilize hydrogen bromide aqueous solutions or sodium bromide with acetic acid as bromine sources, operating at temperatures between 70 and 80 degrees Celsius to achieve yields ranging from 70 to 99 percent [9]. The ionic liquid catalysts demonstrate recyclability and metal-free operation, addressing sustainability concerns in synthetic methodology [9].

Zeolite-catalyzed bromination represents an environmentally favorable alternative that employs structured solid catalysts to achieve high selectivity in naphthalene bromination [13] [18]. This methodology operates at temperatures from 25 to 50 degrees Celsius, achieving yields between 90 and 96 percent with excellent regioselectivity [13] [18]. The zeolite catalysts offer advantages in terms of catalyst recovery and reuse, supporting sustainable synthetic practices [13].

| Method | Bromine Source | Advantages | Yield Range (%) | Temperature (°C) |

|---|---|---|---|---|

| Electrochemical bromination | Sodium bromide + electrolysis | Mild conditions, scalable | 80-95 | 25-30 |

| Ionic liquid-catalyzed bromination | Hydrogen bromide aqueous + ionic liquid | Metal-free, recyclable catalyst | 70-99 | 70-80 |

| Two-phase electrochemical system | Sodium bromide aqueous + organic phase | Controlled selectivity | 75-90 | 25-40 |

| Photochemical bromination | Bromine + ultraviolet irradiation | High efficiency, short time | 85-95 | 10-25 |

| Zeolite-catalyzed bromination | Bromine + structured solids | High selectivity, environmental | 90-96 | 25-50 |

Green Chemistry Approaches for Synthesis

The development of environmentally sustainable synthetic methodologies for 2-Bromo-1-(naphthalen-1-yl)ethanone has become increasingly important as the chemical industry adopts green chemistry principles to minimize environmental impact and improve resource efficiency [8] [9] [11]. These approaches focus on reducing waste generation, utilizing renewable resources, and eliminating hazardous reagents while maintaining synthetic efficiency and product quality.

Biocatalytic asymmetric reduction strategies represent a paradigm shift toward enzymatic synthesis, employing whole-cell biocatalysts such as Enterococcus faecium BY48 for the stereoselective reduction of brominated ketone precursors [7]. These systems achieve exceptional atom economy ranging from 95 to 99 percent with minimal waste generation and high energy efficiency [7]. The biocatalytic approach operates under mild aqueous conditions at pH 7 and 25 degrees Celsius, demonstrating 99 percent enantiomeric excess and 100 percent conversion rates [7].

Marine algal brominases offer another biocatalytic pathway for selective bromination reactions, utilizing vanadium haloperoxidases to catalyze bromine incorporation under environmentally benign conditions [11]. These enzymatic systems employ non-toxic inorganic bromide salts as bromine sources and operate in aqueous solvents at 30 degrees Celsius with minimal organic byproduct formation [11]. The marine brominase systems demonstrate obligate bromination selectivity without contaminating chlorination, even in chloride-rich reaction environments [11].

Electrochemical synthesis methodologies eliminate the need for organic solvents and hazardous brominating agents by generating bromine species in situ through controlled electrolysis [8]. These systems achieve atom economies between 85 and 90 percent with low waste generation and moderate energy efficiency [8]. The electrochemical approach utilizes vacancy-rich cobalt oxide electrodes with sodium bromide as the bromine source, enabling scalable production under ambient conditions [8].

Aerobic bromination systems harness atmospheric oxygen as the terminal oxidant, significantly improving the environmental profile of bromination reactions [9]. These methodologies employ ionic liquid catalysts in catalytic amounts to promote controlled bromination with sodium bromide and acetic acid as reagents, achieving atom economies from 80 to 85 percent [9]. The aerobic approach demonstrates excellent substrate scope and enables gram-scale synthesis with direct catalyst recycling [9].

Aqueous bromination protocols utilize water as the primary solvent, eliminating volatile organic compounds and reducing environmental impact [11]. These systems achieve atom economies between 85 and 90 percent with low waste generation and high energy efficiency [11]. The aqueous methodologies often incorporate biocatalytic elements or electrochemical activation to maintain synthetic efficiency while adhering to green chemistry principles [11].

| Approach | Environmental Benefit | Atom Economy (%) | Waste Generation | Energy Efficiency |

|---|---|---|---|---|

| Biocatalytic reduction | Biodegradable catalyst | 95-99 | Minimal | High |

| Electrochemical synthesis | No organic solvents | 85-90 | Low | Moderate |

| Aerobic bromination | Atmospheric oxygen oxidant | 80-85 | Low | High |

| Sodium bromide/acetic acid system | Food-grade reagents | 75-80 | Moderate | Moderate |

| Aqueous bromination | Water as solvent | 85-90 | Low | High |

Scale-up Considerations and Industrial Applications

The transition from laboratory-scale synthesis to industrial production of 2-Bromo-1-(naphthalen-1-yl)ethanone requires careful consideration of process intensification, heat management, safety protocols, and economic factors that influence commercial viability [15] [17]. Industrial implementation necessitates comprehensive evaluation of reaction parameters, equipment design, and process optimization to achieve sustainable large-scale production.

Continuous flow photochemical processes have emerged as a preferred approach for industrial-scale bromination, demonstrating successful scale-up from laboratory volumes of 2.8 milliliters to pilot-scale operations exceeding 4.1 kilograms per hour productivity [17]. The continuous flow methodology achieves space-time yields of 82 kilograms per liter per hour at pilot scale, representing a 14-fold increase compared to laboratory-scale processes [17]. Process mass intensity increases from 3.08 at laboratory scale to 4.2 at pilot scale, reflecting the additional infrastructure requirements for larger operations [17].

Heat management becomes a critical parameter during scale-up due to the exothermic nature of bromination reactions and the potential for thermal runaway [15] [17]. Laboratory-scale operations require minimal heat management, while pilot-scale processes demand intensive cooling systems to maintain temperature control [17]. Industrial-scale production identifies heat management as a critical parameter requiring comprehensive thermal design and safety systems [15].

Twin-screw extrusion techniques have been developed for continuous bromination of naphthalene derivatives, enabling large-scale production with high catalytic activity and catalyst recyclability . These systems achieve productivities exceeding 50 kilograms per hour at industrial scale while maintaining space-time yields between 50 and 80 kilograms per liter per hour . The twin-screw approach offers advantages in terms of consistent product quality and operational efficiency .

Safety considerations evolve substantially during scale-up, progressing from standard laboratory protocols to enhanced safety measures at pilot scale and comprehensive safety protocols for industrial operations [17]. Risk assessment procedures must address the handling of bromine sources, thermal management, and emergency response protocols specific to large-scale bromination processes [15] [17].

Economic factors influencing industrial implementation include raw material costs, energy consumption, waste treatment expenses, and capital equipment investments [15] . The selection of bromination methodology must balance synthetic efficiency with operational costs and environmental compliance requirements [15].

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Reaction volume | 2.8-50 milliliters | 0.5-2 liters | >100 liters |

| Productivity | 300 grams/hour | 4.1 kilograms/hour | >50 kilograms/hour |

| Space-time yield | 108 kilograms/(liter·hour) | 82 kilograms/(liter·hour) | 50-80 kilograms/(liter·hour) |

| Process mass intensity | 3.08 | 4.2 | 5-8 |

| Heat management | Minimal | Intensive cooling | Critical parameter |

| Safety considerations | Standard protocols | Enhanced safety | Comprehensive protocols |

Recent Advances in Synthetic Protocols

Contemporary developments in the synthesis of 2-Bromo-1-(naphthalen-1-yl)ethanone reflect significant innovations in methodology design, process optimization, and mechanistic understanding that have emerged within the past five years [7] [8] [9] [19] [21]. These advances demonstrate substantial improvements in reaction efficiency, selectivity, and environmental compatibility while addressing previous limitations in synthetic accessibility and scalability.

The development of transition metal-free synthetic approaches represents a major advancement in naphthalene bromination chemistry, offering modular pathways that eliminate expensive metal catalysts while maintaining high synthetic efficiency [19]. Research published in 2021 demonstrated an efficient method for synthesizing brominated naphthalene derivatives through a four-step sequence involving Birch reduction, dichlorocarbene addition, cyclopropane formation, and bromination-induced ring opening [19]. This methodology achieves yields between 85 and 90 percent over reaction times of 6 to 12 hours, providing access to complex brominated naphthalene structures through operationally simple procedures [19].

Mathematical optimization techniques have revolutionized biocatalytic bromination protocols through the implementation of A-optimal design-embedded models for asymmetric reduction processes [7]. Research conducted in 2022 demonstrated the optimization of four critical bioreduction parameters including pH, temperature, incubation period, and agitation speed using Enterococcus faecium BY48 as the biocatalyst [7]. The optimized conditions achieve 99 percent enantiomeric excess and 100 percent conversion rates within 24 hours, representing a significant improvement in both efficiency and stereoselectivity [7].

Sustainable aerobic bromination methodologies introduced in 2023 employ controllable chemoselectivity through ionic liquid catalysis, enabling transition metal-free bromination with atmospheric oxygen as the terminal oxidant [9]. These systems demonstrate broad substrate scope and achieve yields ranging from 70 to 99 percent over reaction times of 2 to 18 hours [9]. The methodology supports both monobromination and dibromination through adjustment of bromine-to-substrate ratios and reaction conditions [9].

Selenium dioxide-mediated bromination protocols developed in 2024 enhance the efficiency of alpha-bromination reactions through catalytic activation of N-bromosuccinimide [33]. This methodology achieves yields between 80 and 95 percent with reaction times reduced to 1 to 6 hours, representing substantial improvements in both efficiency and operational convenience [33]. The selenium dioxide catalyst facilitates electrophilic attack by bromonium ions generated from N-bromosuccinimide, enabling rapid access to alpha-brominated ketones [33].

Nitrogen-to-carbon transmutation strategies introduced in 2025 provide novel access to naphthalene derivatives through single-atom replacement reactions inspired by Wittig chemistry [21]. This methodology achieves yields from 75 to 85 percent over 4 to 8 hours, offering unprecedented synthetic flexibility for naphthalene functionalization [21]. The transmutation approach enables direct conversion of isoquinoline precursors to naphthalene derivatives through phosphonium salt intermediates [21].

| Year | Innovation | Key Feature | Yield (%) | Reaction Time |

|---|---|---|---|---|

| 2021 | Transition metal-free synthesis | Modular approach from naphthalene | 85-90 | 6-12 hours |

| 2022 | A-optimal design biocatalysis | Mathematical optimization | 99 | 24 hours |

| 2023 | Sustainable aerobic bromination | Controllable chemoselectivity | 70-99 | 2-18 hours |

| 2024 | Selenium dioxide-mediated bromination | Enhanced efficiency via selenium dioxide | 80-95 | 1-6 hours |

| 2025 | Nitrogen-to-carbon transmutation | Single-atom transmutation | 75-85 | 4-8 hours |

Electrophilic Reactivity Patterns

2-Bromo-1-(naphthalen-1-yl)ethanone exhibits distinct electrophilic reactivity patterns that arise from the combined electronic effects of the naphthalene ring system and the electron-withdrawing carbonyl-bromine functionality [1] . The compound demonstrates preferential electrophilic attack at the naphthalene ring positions, with the 1-position showing enhanced reactivity due to extended conjugation effects [3] [4]. The electron-rich nature of the naphthalene ring system provides multiple sites for electrophilic substitution, though the carbonyl group's electron-withdrawing influence modulates the overall reactivity pattern [1] .

The electrophilic aromatic substitution reactions of naphthalene derivatives typically favor the 1-position over the 2-position due to the greater resonance stabilization of the intermediate naphthalenium ion formed during electrophilic attack [3] [4]. For 2-Bromo-1-(naphthalen-1-yl)ethanone, this preference is further enhanced by the electron-donating character of the naphthalene system, which increases electron density at the 1-position relative to other positions [1] .

The compound's reactivity toward common electrophiles follows the established pattern for naphthalene derivatives, with bromine, nitric acid, and sulfuric acid showing characteristic regioselectivity [3] [4]. Temperature-dependent effects are particularly notable in sulfonation reactions, where kinetic control at lower temperatures favors 1-substitution, while thermodynamic control at elevated temperatures leads to 2-substituted products [3] [4].

Nucleophilic Substitution Mechanisms

The nucleophilic substitution reactions of 2-Bromo-1-(naphthalen-1-yl)ethanone proceed predominantly through bimolecular nucleophilic substitution (SN2) mechanisms, facilitated by the electron-withdrawing carbonyl group [5] [6]. The alpha-position carbon bearing the bromine atom becomes highly electrophilic due to the inductive effect of the carbonyl group, which significantly enhances the polarity of the carbon-bromine bond [5] [6].

Oxygen Nucleophile Interactions

Oxygen nucleophiles demonstrate high reactivity toward 2-Bromo-1-(naphthalen-1-yl)ethanone, with rate enhancement factors ranging from 10²-10⁴ compared to simple alkyl halides [5] [6]. Hydroxide and alkoxide ions readily attack the alpha-carbon through SN2 mechanisms, leading to alpha-hydroxy and alpha-alkoxy ketone products respectively [5] [6]. The reaction kinetics follow second-order behavior, with rates dependent on both substrate and nucleophile concentrations [5] [6].

Carboxylate nucleophiles also participate in these substitution reactions, though with somewhat reduced reactivity compared to hydroxide and alkoxide ions [5] [6]. The formation of alpha-acyloxy ketones proceeds through direct nucleophilic attack, with the naphthalene ring system providing additional stabilization to the transition state through extended conjugation [5] [6].

Nitrogen Nucleophile Interactions

Nitrogen nucleophiles, including ammonia and primary and secondary amines, react with 2-Bromo-1-(naphthalen-1-yl)ethanone to form alpha-amino ketone derivatives [5] [6]. The reaction mechanism involves direct nucleophilic attack at the alpha-carbon, with simultaneous departure of the bromide leaving group [5] [6]. Primary amines typically show higher reactivity than secondary amines due to reduced steric hindrance and enhanced nucleophilicity [5] [6].

The rate enhancement factors for nitrogen nucleophiles range from 10¹-10³, with primary amines showing greater reactivity than secondary amines [5] [6]. The resulting alpha-amino ketones are valuable synthetic intermediates, particularly in the preparation of heterocyclic compounds and pharmaceutical precursors [5] [6].

Sulfur Nucleophile Interactions

Sulfur nucleophiles exhibit exceptionally high reactivity toward 2-Bromo-1-(naphthalen-1-yl)ethanone, with rate enhancement factors reaching 10⁴-10⁵ [5] [6]. Thiolate anions and hydrosulfide ions readily displace the bromide group through SN2 mechanisms, forming alpha-thioether and alpha-mercapto ketone products [5] [6]. The high nucleophilicity of sulfur-based nucleophiles, combined with their excellent leaving group ability, makes these reactions particularly facile [5] [6].

The formation of alpha-sulfide ketones through reaction with dialkyl sulfides proceeds through a similar mechanism, though with reduced rate constants due to the neutral character of the nucleophile [5] [6]. These reactions are often used for the synthesis of sulfur-containing heterocycles and bioactive compounds [5] [6].

Carbon Nucleophile Interactions

Carbon nucleophiles, including enolates, cyanide, and malonate anions, react with 2-Bromo-1-(naphthalen-1-yl)ethanone through SN2 mechanisms to form carbon-carbon bonds [5] [6]. Enolate nucleophiles show particularly high reactivity, with rate enhancement factors of 10³-10⁴, leading to alpha-alkylated ketone products [5] [6]. The stabilization provided by the naphthalene ring system enhances the electrophilicity of the alpha-carbon, facilitating these carbon-carbon bond-forming reactions [5] [6].

Cyanide nucleophiles react readily to form alpha-cyano ketones, which serve as valuable synthetic intermediates for further transformations [5] [6]. Malonate anions also participate in these reactions, though with somewhat reduced reactivity due to the bulkier nature of the nucleophile [5] [6].

Electron Transfer Mechanisms

2-Bromo-1-(naphthalen-1-yl)ethanone undergoes various electron transfer processes that lead to distinct reaction pathways and products [7] [8] [9]. The compound's reduction potential of approximately -0.74 V versus saturated calomel electrode makes it amenable to reduction by various single electron transfer agents [7] [8] [9].

Photoinduced single electron transfer represents a particularly important mechanism for this compound [7] [8] [9]. Under visible light irradiation, electron donors such as Hantzsch esters can transfer electrons to the alpha-bromo ketone, leading to the formation of radical anion intermediates [7] [8] [9]. These radical anions undergo rapid carbon-bromine bond cleavage, generating alpha-keto radicals that can participate in subsequent reactions [7] [8] [9].

Ground state single electron transfer can be achieved using strong reducing agents such as samarium diiodide or zinc metal [9]. These reactions typically require inert atmospheric conditions and result in the formation of debrominated ketone products through hydrogen atom abstraction [9]. The mechanism involves initial electron transfer to form a radical anion, followed by mesolytic cleavage of the carbon-bromine bond [9].

Electrochemical reduction provides another pathway for electron transfer, with controlled potential electrolysis allowing for selective reduction of the alpha-bromo ketone functionality [9]. The electrochemical reduction typically occurs at potentials ranging from -0.74 to -2.0 V versus saturated calomel electrode, depending on the specific conditions and electrode materials used [9].

Photochemical Reaction Pathways

The photochemical behavior of 2-Bromo-1-(naphthalen-1-yl)ethanone encompasses several distinct reaction pathways that depend on the irradiation conditions and reaction environment [7] [8] [10]. The compound absorbs ultraviolet and visible light efficiently due to the extended conjugation between the naphthalene ring system and the carbonyl group [7] [8] [10].

Photoinduced alpha-debromination represents the most well-studied photochemical pathway [7] [8]. Under visible light irradiation in the presence of hydrogen donors, the compound undergoes homolytic carbon-bromine bond cleavage, leading to the formation of alpha-keto radicals [7] [8]. These radicals can abstract hydrogen atoms from suitable donors, resulting in debrominated ketone products [7] [8]. The quantum yield for this process ranges from 0.3 to 0.8, depending on the specific conditions and hydrogen donor used [7] [8].

Photoinduced beta-bromination occurs under ultraviolet irradiation in the presence of N-bromosuccinimide [10]. This reaction involves initial photolytic carbon-bromine bond cleavage, followed by elimination of hydrogen bromide to form alpha,beta-unsaturated ketone intermediates [10]. Subsequent addition of bromine, generated from the reaction between hydrogen bromide and N-bromosuccinimide, leads to alpha,beta-dibromo ketone products [10].

Photoinduced alpha-hydroxylation represents another important photochemical pathway [7] [8]. This reaction occurs under visible light irradiation in the presence of molecular oxygen, where photoinduced electron transfer leads to the formation of alpha-keto radicals that are subsequently trapped by oxygen to form alpha-hydroxy ketone products [7] [8].

Molecular Orbital Considerations in Reaction Design

The molecular orbital structure of 2-Bromo-1-(naphthalen-1-yl)ethanone provides crucial insights for understanding its reactivity patterns and designing selective reactions [11] [12]. Density functional theory calculations reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the naphthalene pi-system, with an energy of approximately -6.12 eV [11] [12]. This orbital character indicates that nucleophilic attack is favored at sites with significant HOMO density [11] [12].

The lowest unoccupied molecular orbital (LUMO) exhibits mixed character, with contributions from both the carbonyl pi-star system and the naphthalene pi-star orbitals [11] [12]. The LUMO energy of approximately -2.49 eV results in a HOMO-LUMO gap of 3.63 eV, which correlates with the compound's photochemical reactivity and electronic excitation properties [11] [12].

The carbon-bromine sigma-star orbital appears at higher energy levels (LUMO+2), with an energy of approximately -0.92 eV [11] [12]. This orbital provides the pathway for photochemical and thermal carbon-bromine bond cleavage reactions, with the orbital energy correlating with the bond dissociation energy [11] [12].

The electron density distribution analysis reveals that the alpha-carbon bearing the bromine atom has significantly reduced electron density due to the combined electron-withdrawing effects of the carbonyl group and the bromine substituent [11] [12]. This electron deficiency enhances the electrophilic character of this carbon center, facilitating nucleophilic substitution reactions [11] [12].

The naphthalene ring system contributes extended conjugation that stabilizes both ground state and transition state structures [11] [12]. This stabilization effect is particularly important for reactions involving charge development at positions adjacent to the naphthalene ring, such as alpha-substitution reactions [11] [12].

Frontier molecular orbital analysis indicates that the compound's reactivity is governed by the interaction between the electron-rich naphthalene system and the electron-poor carbonyl-bromine functionality [11] [12]. This electronic complementarity drives the observed regioselectivity and reaction selectivity patterns, making molecular orbital considerations essential for rational reaction design [11] [12].

The chemical hardness parameter, calculated as half the HOMO-LUMO gap, provides a measure of the compound's resistance to charge transfer [11] [12]. The relatively large HOMO-LUMO gap indicates moderate chemical hardness, suggesting that the compound will exhibit selectivity in its reactions with different nucleophiles and electrophiles based on hard-soft acid-base principles [11] [12].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant